

Preclinical Profile of INX-315: A Novel Selective CDK2 Inhibitor

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Compound of Interest

Compound Name: *Inx-SM-3*

Cat. No.: *B12382279*

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This technical whitepaper provides a comprehensive overview of the preclinical data supporting the development of INX-315, a novel, potent, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2). The data presented herein demonstrates the potential of INX-315 as a therapeutic agent for cancers characterized by CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.

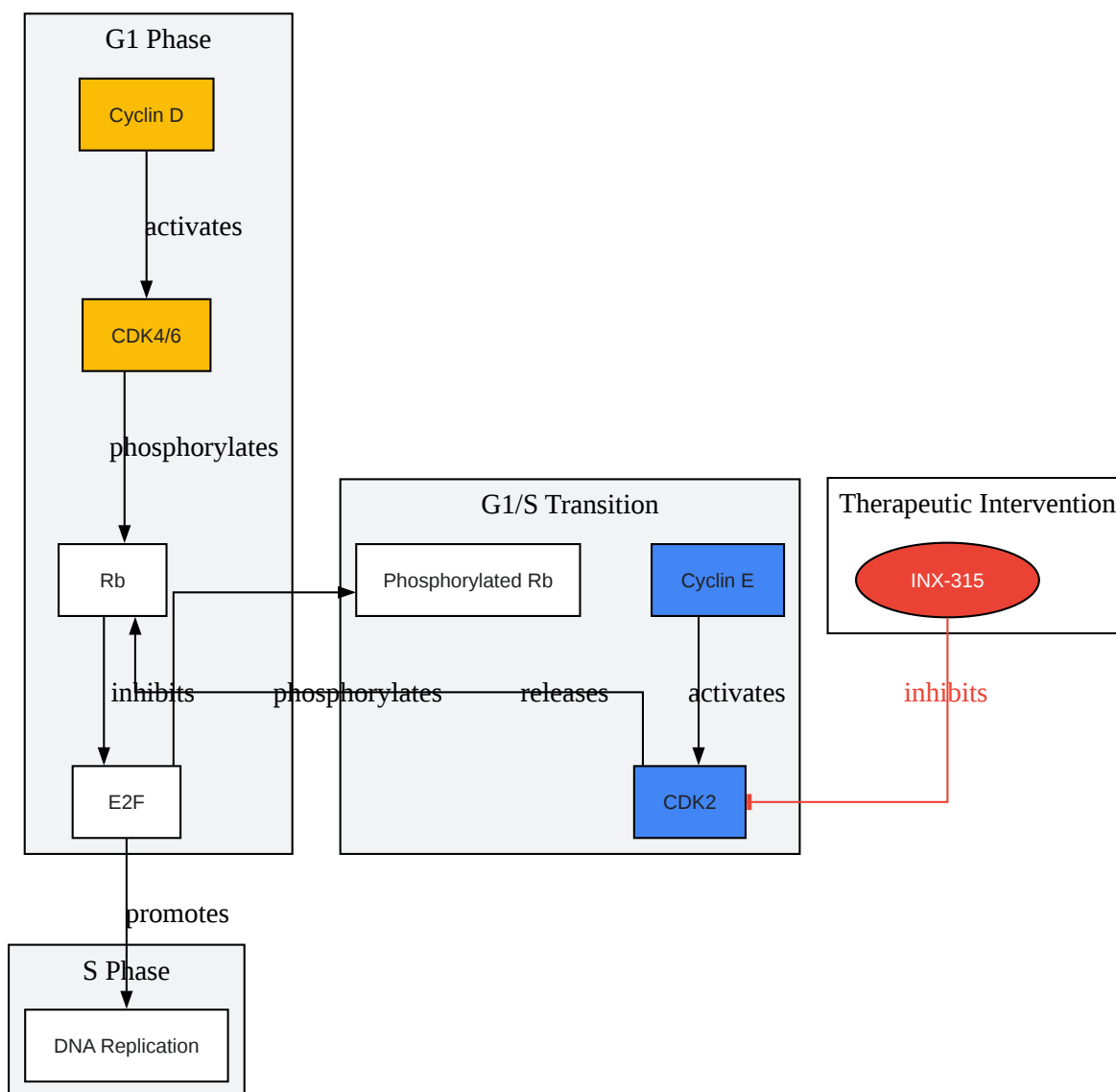
Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly the G1 to S phase transition.^[1] Dysregulation of CDK2 activity, often through the amplification or overexpression of its binding partner Cyclin E (CCNE1), is a known driver of oncogenesis in various solid tumors, including ovarian, gastric, and breast cancers.^[1] Furthermore, aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.^[1] INX-315 is a highly selective inhibitor of CDK2 designed to address these therapeutic challenges.

Mechanism of Action

INX-315 selectively targets and binds to CDK2, inhibiting its kinase activity.^[2] This inhibition prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb).^[3] Hypophosphorylation of Rb leads to the suppression of E2F target genes, which are essential

for cell cycle progression. The ultimate outcomes of CDK2 inhibition by INX-315 are cell cycle arrest in the G1 phase, induction of a senescence-like state, and subsequent inhibition of tumor cell proliferation.



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Figure 1: Simplified signaling pathway of INX-315 action.

In Vitro Efficacy

Potency and Selectivity

INX-315 demonstrates potent inhibition of CDK2/cyclin E1 with high selectivity over other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects.

Kinase	Biochemical IC50 (nM)	Fold vs. CDK2/E	NanoBRET IC50 (nM)	Fold vs. CDK2/E
CDK2/E	0.6	1	2.3	1
CDK2/A	2.4	4	71.3	31
CDK1/B	30	55	374	163
CDK4/D1	133	241	ND	ND
CDK6/D3	338	615	ND	ND
CDK9/T	73	132	2950	1283
ND: Not Determined				

Cell Line Proliferation Assays

INX-315 effectively inhibits the proliferation of cancer cell lines with CCNE1 amplification or overexpression, while showing minimal effect on normal cells.

Cell Line (Cancer Type)	CCNE1 Status	INX-315 IC50 (nM)	Palbociclib IC50 (nM)
MKN1 (Gastric)	Amplified	Sensitive	Insensitive
Ovarian Cancer Panel	Amplified	Sensitive	Insensitive
Normal Cells	N/A	1430	26

Data from a 6-day, 10-point dose response CTG assay.

Overcoming CDK4/6 Inhibitor Resistance

INX-315 has demonstrated the ability to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.

Cell Line	Treatment	Palbociclib IC50
MCF7 (Palbociclib Resistant)	Palbociclib alone	> 10 μ M
MCF7 (Palbociclib Resistant)	Palbociclib + INX-315 (fixed conc.)	113 nM

MCF7 cells resistant to palbociclib were treated with a dose curve of palbociclib with or without a fixed concentration of INX-315.

In Vivo Efficacy Xenograft Models

INX-315 has shown robust anti-tumor activity as a single agent in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of CCNE1-amplified cancers.

Model	Cancer Type	Treatment Duration	Outcome
OVCAR3 CDX	Ovarian	42 days	Tumor stasis (100 mg/kg BID) or 89% TGI (200 mg/kg QD)
OV5398 PDX	Ovarian	56 days	Tumor regression in both treatment groups
GA0103 PDX	Gastric	56 days	Tumor stasis (100 mg/kg BID)
GA0114 PDX	Gastric	35 days	95% TGI (100 mg/kg BID)
TGI: Tumor Growth Inhibition			

Importantly, no body weight loss was observed in these models at any point during treatment, indicating good tolerability.

Experimental Protocols

Biochemical Kinase Assays

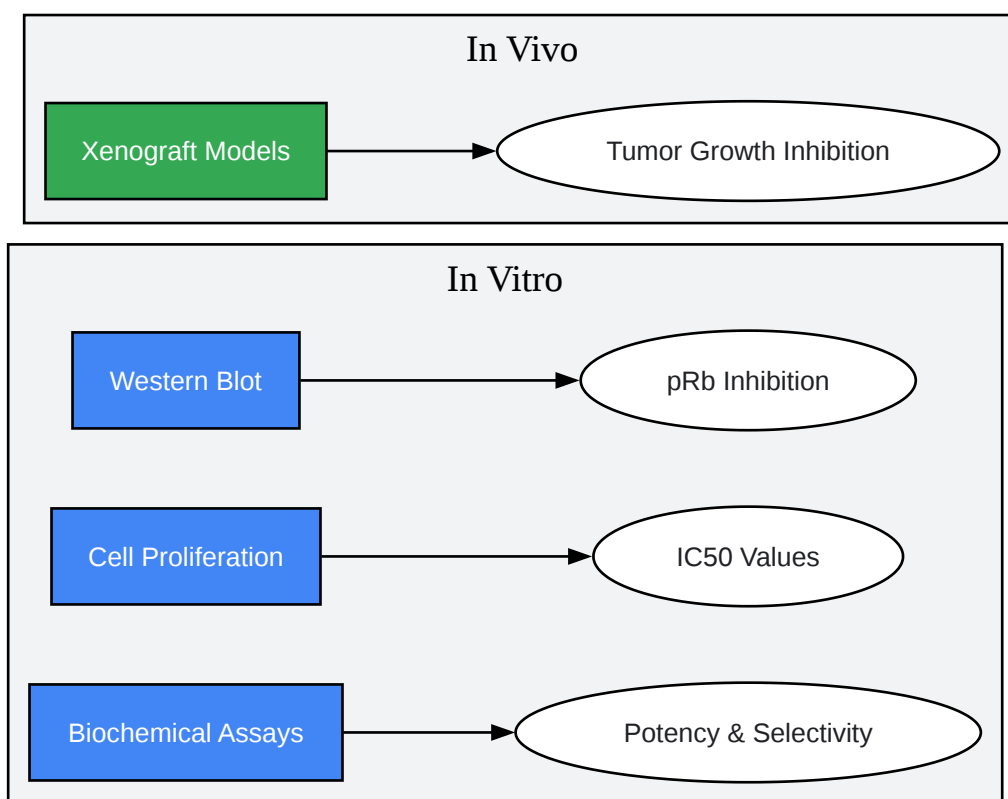
The inhibitory activity of INX-315 against a panel of cyclin-dependent kinases was determined using a radiometric kinase assay. The IC₅₀ values were calculated from the dose-response curves.

Cell Proliferation Assays

Cancer cell lines were seeded in 96-well plates and treated with a 10-point dose response of INX-315 or a control compound for 6 days. Cell viability was assessed using the CellTiter-Glo (CTG) luminescent cell viability assay. IC₅₀ values were determined from the resulting dose-response curves.

Xenograft Studies

Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. INX-315 was administered orally at the indicated doses and schedules. Tumor volumes and body weights were measured regularly throughout the study.



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